molecular formula C11H15NO B7673249 N,N,3,5-tetramethylbenzamide

N,N,3,5-tetramethylbenzamide

Cat. No.: B7673249
M. Wt: 177.24 g/mol
InChI Key: FKHDPPCXVFHOMW-UHFFFAOYSA-N
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Description

N,N,3,5-Tetramethylbenzamide is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. As a substituted benzamide, this compound is of significant interest in organic chemistry research and development, particularly as a building block or intermediate in the synthesis of more complex molecules . Researchers value this compound for exploring structure-activity relationships and developing novel compounds with potential biological activity. The presence of multiple methyl groups influences the compound's steric and electronic properties, which can be critical for its reactivity and interaction with other chemical entities. This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N,N,3,5-tetramethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-9(2)7-10(6-8)11(13)12(3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHDPPCXVFHOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The one-pot synthesis of N,N,3,5-tetramethylbenzamide from 3,5-dimethylbenzoic acid leverages CDI as an activating agent and DMA as both a solvent and dimethylamine source. CDI facilitates the in situ formation of an acylimidazole intermediate, which reacts with DMA to yield the target amide. The reaction proceeds at 160–165°C under solvent-free conditions, eliminating the need for isolation of reactive intermediates like acid chlorides.

Experimental Procedure

  • Reactants : 3,5-Dimethylbenzoic acid (1.0 equiv), CDI (1.2 equiv), and DMA (5.0 mL per mmol of acid).

  • Process : The mixture is heated at 160–165°C for 6–8 hours.

  • Workup : The crude product is purified via recrystallization (CH2_2Cl2_2/hexane) or column chromatography (silica gel, n-hexane/EtOAc).

Performance and Yield

  • Yield : 80%.

  • Advantages : Avoids hazardous acid chlorides; single-step process.

  • Limitations : Requires high temperatures and excess DMA.

Traditional Acid Chloride Method

Synthesis via Acid Chloride Intermediate

This two-step method involves converting 3,5-dimethylbenzoic acid to its acid chloride, followed by reaction with dimethylamine.

Step 1: Acid Chloride Formation

  • Reactants : 3,5-Dimethylbenzoic acid (1.0 equiv), oxalyl chloride (1.5 equiv), catalytic DMF.

  • Conditions : Stirred in CH2_2Cl2_2 at 0°C, then warmed to ambient temperature.

  • Intermediate : 3,5-Dimethylbenzoyl chloride (quantitative conversion).

Step 2: Amide Formation

  • Reactants : Acid chloride (1.0 equiv), dimethylamine (2.0 equiv), triethylamine (1.25 equiv).

  • Conditions : CH2_2Cl2_2 at 0°C, stirred for 2 hours.

  • Workup : Washed with 1M HCl and brine, dried (Na2_2SO4_4), and purified via column chromatography.

Performance and Yield

  • Yield : ~70–75% (estimated from analogous reactions).

  • Advantages : High-purity product.

  • Limitations : Multi-step process; moisture-sensitive intermediates.

Manganese-Catalyzed Directed C–H Methylation

Experimental Procedure

  • Reactants : N,N-Dimethylbenzamide (1.0 equiv), MeMgBr (4.5 equiv), MnCl2_2·2LiCl (5 mol%), 1-bromo-2-chloroethane (3.0 equiv).

  • Conditions : THF at 25°C for 24–48 hours.

  • Workup : Quenched with NH4_4Cl, extracted with EtOAc, and purified via chromatography.

Challenges and Adaptability

  • Regioselectivity : Methylation typically occurs at positions ortho to the directing amide group. Achieving 3,5-dimethyl substitution may require tailored substrates or modified conditions.

  • Yield : ~60–70% for related substrates.

Comparative Analysis of Methods

MethodYield (%)StepsKey AdvantagesLimitations
One-pot (CDI/DMA)801Solvent-free, no acid chloridesHigh temperature required
Acid chloride70–752High purityMoisture-sensitive intermediates
Mn-catalyzed60–702–3Late-stage functionalizationLimited regioselectivity for 3,5-substitution

Chemical Reactions Analysis

Types of Reactions: N,N,3,5-Tetramethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N,N,3,5-Tetramethylbenzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N,N,3,5-Tetramethylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating Groups :

    • N,N,3,5-Tetramethylbenzamide’s methyl groups enhance electron density on the aromatic ring, favoring electrophilic substitutions. In contrast, 2-bromo-N,N,3,5-tetramethylbenzamide’s bromine atom withdraws electrons, reducing reactivity toward electrophiles .
    • Dimethoxy derivatives (e.g., 8m, 8j) exhibit strong electron-donating effects, increasing solubility in dimethylformamide (DMF) and N-methylpyrrolidone (NMP) .
  • Steric Hindrance :

    • The tert-butyl-hydroxyethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide creates significant steric bulk, limiting accessibility for metal coordination .
    • Quinazolinyl-substituted benzamides (e.g., compound in ) are rigid and planar, suitable for π-π stacking in crystalline materials.

Optical and Electrical Properties

  • Band Gaps: this compound films exhibit tunable indirect band gaps (1.49–1.86 eV), whereas polyaniline derivatives typically show lower band gaps (~1.5 eV) due to extended conjugation . Dimethylamino-substituted benzamides (e.g., 8m) may exhibit redshifted UV-Vis spectra due to charge-transfer transitions .
  • Charge Transport :

    • Plasma-polymerized this compound films display SCLC behavior, unlike solution-processed benzamides, which often follow Ohmic conduction .

Thermal and Solubility Properties

  • Thermal Stability: Polyimide copolymers derived from 3,5-diaminobenzamides (e.g., in ) show high thermal stability (decomposition >400°C), surpassing this compound’s stability.
  • Solubility: Hydrophilic substituents (e.g., hydroxyl in 8m) improve solubility in polar solvents, while methyl groups in this compound limit solubility to nonpolar media .

Q & A

Q. What are the optimal synthetic routes for N,N,3,5-tetramethylbenzamide, and how can reaction conditions be systematically optimized?

this compound is synthesized via bromination or iodination of its parent structure using reagents like N-bromosuccinimide (NBS) in solvents such as n-hexane/EtOAc. Key parameters include reaction time (e.g., 16 hours for bromination), temperature control, and stoichiometric ratios (e.g., 2.0 mmol NBS per 1.0 mmol substrate). Purification via silica gel chromatography with gradient elution (e.g., 3:1→2:1 hexane/EtOAc) yields products with ~68% efficiency. Optimization involves iterative adjustments to solvent polarity, catalyst loading (if applicable), and monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Critical techniques include:

  • IR Spectroscopy : Peaks at 1626 cm⁻¹ (amide C=O stretch) and 1130 cm⁻¹ (C–Br stretch in brominated derivatives) confirm functional groups.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 255 [M⁺] for brominated derivatives) and fragmentation patterns validate molecular weight and substituent placement.
  • High-Resolution MS (HR-MS) : Accurate mass measurements (e.g., Δ <1 ppm) resolve ambiguities in elemental composition .
    Discrepancies between experimental and theoretical data may arise from isotopic impurities or side reactions, necessitating complementary NMR analysis.

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved, and what mechanistic insights guide this process?

Regioselectivity in halogenation (e.g., bromination at the 2-position) is influenced by electronic effects from methyl and amide groups. Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals. Experimental validation involves comparing reaction outcomes under varying conditions (e.g., Lewis acid catalysts, solvent polarity). For example, bromination with NBS in non-polar solvents favors electrophilic aromatic substitution at electron-rich positions .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar benzamides?

  • Comparative SAR Studies : Evaluate analogs like 3,5-dimethylbenzamide (lacking methoxy groups) or N-methylbenzamide (simpler substitution) to isolate functional group contributions.
  • In Silico Docking : Use molecular docking to assess binding affinities to targets (e.g., enzymes or receptors) and identify steric/electronic mismatches.
  • Dose-Response Assays : Quantify IC₅₀ values in cytotoxicity or antimicrobial models to distinguish intrinsic activity from assay-specific artifacts .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions and transition states to predict reaction pathways.
  • QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates or yields.
  • Crystal Structure Analysis : Leverage X-ray data from related compounds (e.g., N-(3,5-dimethoxyphenyl)benzamide) to infer steric constraints in solid-state reactions .

Methodological Guidelines

Q. Designing Biological Assays for Understudied Benzamides: A Stepwise Approach

Target Selection : Prioritize targets (e.g., kinases, GPCRs) based on structural homology to active benzamides.

In Vitro Screening : Use high-throughput assays (e.g., fluorescence-based enzymatic inhibition) with positive controls (e.g., staurosporine for kinases).

Metabolic Stability Tests : Assess liver microsome stability to rule out rapid degradation.

In Vivo Validation : Proceed to zebrafish or murine models only after confirming in vitro efficacy and ADMET compliance .

7. Troubleshooting Synthetic Byproducts in this compound Derivatives
Common issues and solutions:

  • Low Yields : Optimize stoichiometry (e.g., excess acylating agent) or switch coupling agents (DCC vs. EDCl).
  • Side Reactions : Add scavengers (e.g., Hünig’s base) to neutralize acidic byproducts.
  • Purification Challenges : Use reverse-phase HPLC for polar derivatives or recrystallization in EtOAc/n-hexane mixtures .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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